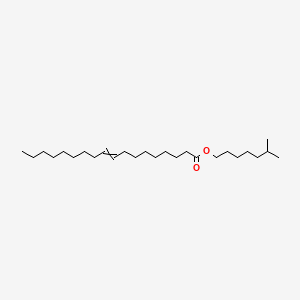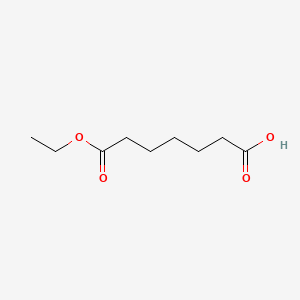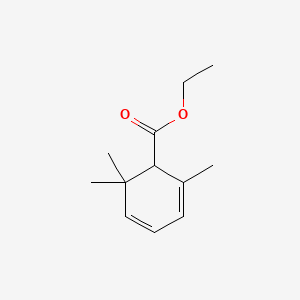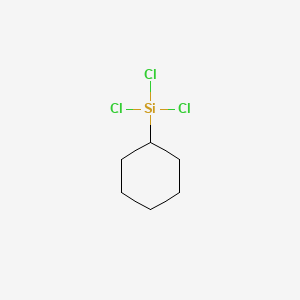
4-(2-Chloroethyl)morpholine
Descripción general
Descripción
“4-(2-Chloroethyl)morpholine” is a chemical compound with the molecular formula C6H12ClNO . It is used as an intermediate for the synthesis of pharmaceuticals such as floredil, morinamide, nimorazole, and pholcodine .
Synthesis Analysis
The synthesis of “4-(2-Chloroethyl)morpholine” involves the use of 2-morpholinoethan-l-ol as a starting material. Thionyl chloride is added to a stirred solution of 2-morpholinoethan-l-ol in DCM at 0 °C, followed by DMF. The reaction mixture is then heated to 40 °C overnight .
Molecular Structure Analysis
The molecular weight of “4-(2-Chloroethyl)morpholine” is 149.619 . The IUPAC Standard InChI is InChI=1S/C6H12ClNO/c7-1-2-8-3-5-9-6-4-8/h1-6H2 .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “4-(2-Chloroethyl)morpholine” include Michael addition, hydrazinolysis, and Curtius rearrangements .
Physical And Chemical Properties Analysis
“4-(2-Chloroethyl)morpholine” is a white to beige crystalline powder . It has a melting point of 180-185 °C (dec.) (lit.) . It is soluble in water .
Aplicaciones Científicas De Investigación
Here is a comprehensive analysis of the scientific research applications of 4-(2-Chloroethyl)morpholine, focusing on unique applications:
Polymer Modification
Research has explored the impact of this compound on polymer properties, particularly its role in enhancing the biological activity of natural polymers like Carboxymethyl Cellulose (CMC), which has extensive applications in medicine .
Safety and Hazards
Mecanismo De Acción
Target of Action
It is used as an intermediate in the synthesis of various pharmaceuticals , suggesting that its targets may vary depending on the final compound it contributes to.
Mode of Action
It is known to be used in the synthesis of potential dna cross-linking antitumor agents . This suggests that 4-(2-Chloroethyl)morpholine may interact with DNA molecules, leading to changes that can inhibit tumor growth.
Biochemical Pathways
Given its use in the synthesis of various pharmaceuticals , it can be inferred that it may be involved in a variety of biochemical pathways, depending on the specific drug it is used to produce.
Pharmacokinetics
One study suggests that morpholine-based compounds can be strategically modified to improve their pharmacokinetics . This implies that the bioavailability of 4-(2-Chloroethyl)morpholine may be influenced by its chemical structure and the modifications it undergoes during drug synthesis.
Result of Action
It is used in the synthesis of potential dna cross-linking antitumor agents , suggesting that it may have a role in inhibiting tumor growth at the molecular and cellular levels.
Action Environment
Factors such as temperature and pressure are known to affect the synthesis of compounds involving 4-(2-chloroethyl)morpholine , which may indirectly influence its action and efficacy.
Propiedades
IUPAC Name |
4-(2-chloroethyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO/c7-1-2-8-3-5-9-6-4-8/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAPMTSHEXFEPSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4062931 | |
| Record name | Morpholine, 4-(2-chloroethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4062931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloroethyl)morpholine | |
CAS RN |
3240-94-6 | |
| Record name | 4-(2-Chloroethyl)morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3240-94-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Morpholine, 4-(2-chloroethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003240946 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Morpholine, 4-(2-chloroethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Morpholine, 4-(2-chloroethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4062931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-chloroethyl)morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.828 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2,2'-Biquinoline]-4,4'-dicarboxylic acid, dipotassium salt](/img/structure/B1582410.png)
![6-Chloro-2-methylbenzo[d]oxazole](/img/structure/B1582411.png)










